molecular formula C16H15FN2O B11338073 2-[(4-ethylphenoxy)methyl]-5-fluoro-1H-benzimidazole

2-[(4-ethylphenoxy)methyl]-5-fluoro-1H-benzimidazole

Cat. No.: B11338073
M. Wt: 270.30 g/mol
InChI Key: ZARCTLLDCFVVSX-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with ethylphenoxy and fluorine groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Ethylphenoxy Group: The ethylphenoxy group is introduced through nucleophilic substitution reactions, often using ethylphenol and a suitable leaving group.

Industrial Production Methods

Industrial production of 2-[(4-ethylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Ethylphenol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-Ethylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

2-[(4-Ethylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole can be compared with other similar compounds to highlight its uniqueness:

    5-[(4-Ethylphenoxy)methyl]-2-furoic acid: Shares the ethylphenoxy group but differs in the core structure and functional groups.

    4-Fluoro-2-methoxy-5-nitroaniline: Contains a fluorine atom and a nitro group but has a different core structure.

Properties

Molecular Formula

C16H15FN2O

Molecular Weight

270.30 g/mol

IUPAC Name

2-[(4-ethylphenoxy)methyl]-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C16H15FN2O/c1-2-11-3-6-13(7-4-11)20-10-16-18-14-8-5-12(17)9-15(14)19-16/h3-9H,2,10H2,1H3,(H,18,19)

InChI Key

ZARCTLLDCFVVSX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)F

Origin of Product

United States

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